molecular formula C7H18Cl2N2 B3039714 (S)-2-Isopropylpiperazine dihydrochloride CAS No. 128427-06-5

(S)-2-Isopropylpiperazine dihydrochloride

Cat. No.: B3039714
CAS No.: 128427-06-5
M. Wt: 201.13
InChI Key: YSTRELSNCHRZSI-XCUBXKJBSA-N
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Description

(S)-2-Isopropylpiperazine dihydrochloride is a chiral piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of an isopropyl group attached to the piperazine ring, and it is commonly used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Isopropylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Isopropylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl group or other substituents on the piperazine ring are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

(S)-2-Isopropylpiperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: It serves as an intermediate in the synthesis of drugs, especially those targeting the central nervous system.

    Industry: The compound is utilized in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Isopropylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For instance, it may bind to neurotransmitter receptors in the brain, affecting signal transmission and potentially altering physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpiperazine
  • 2-Ethylpiperazine
  • 2-Propylpiperazine

Uniqueness

(S)-2-Isopropylpiperazine dihydrochloride is unique due to its specific chiral configuration and the presence of the isopropyl group. This configuration can result in distinct biological activities and interactions compared to other piperazine derivatives. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards molecular targets, making it a valuable compound in drug development and other applications .

Properties

IUPAC Name

(2S)-2-propan-2-ylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-6(2)7-5-8-3-4-9-7;;/h6-9H,3-5H2,1-2H3;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTRELSNCHRZSI-XCUBXKJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CNCCN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Isopropylpiperazine dihydrochloride
Reactant of Route 2
(S)-2-Isopropylpiperazine dihydrochloride
Reactant of Route 3
(S)-2-Isopropylpiperazine dihydrochloride
Reactant of Route 4
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(S)-2-Isopropylpiperazine dihydrochloride
Reactant of Route 5
(S)-2-Isopropylpiperazine dihydrochloride
Reactant of Route 6
(S)-2-Isopropylpiperazine dihydrochloride

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